molecular formula C7H7NO2 B112165 3-Methoxyisonicotinaldehyde CAS No. 1849-52-1

3-Methoxyisonicotinaldehyde

Cat. No. B112165
CAS RN: 1849-52-1
M. Wt: 137.14 g/mol
InChI Key: FZWFPBUTNZWBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxyisonicotinaldehyde is a chemical compound with the CAS Number: 1849-52-1 . It has a molecular weight of 137.14 . The compound appears as a white to yellow powder or crystals .


Synthesis Analysis

The synthesis of 3-Methoxyisonicotinaldehyde involves various methods. One method involves the use of manganese (IV) oxide in ethyl acetate for 3 hours under reflux conditions . Another method involves the use of diisobutyl aluminum hydride in toluene .


Molecular Structure Analysis

The IUPAC name for 3-Methoxyisonicotinaldehyde is 3-methoxyisonicotinaldehyde . The InChI Code is 1S/C7H7NO2/c1-10-7-4-8-3-2-6(7)5-9/h2-5H,1H3 . The InChI key is FZWFPBUTNZWBEM-UHFFFAOYSA-N .

It is stored in a freezer and shipped at room temperature . The physical form is a white to yellow powder or crystals .

Scientific Research Applications

Synthesis and Chemical Properties

3-Methoxyisonicotinaldehyde is involved in the synthesis of complex organic compounds. For instance, it has been used as a precursor in the synthesis of Schiff base ligands, which are then coordinated to metals like cobalt to form complexes. These complexes have been studied for their catalytic activity, particularly in the Suzuki–Miyaura cross-coupling reactions, demonstrating high efficiency in C-C coupling processes (Ansari, Mahesh, & Bhat, 2019). This highlights the compound's utility in facilitating the formation of biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

Interaction with Biological Molecules

Research on 3-Methoxysalicylaldehyde-4(N)-substituted thiosemicarbazones, closely related to 3-Methoxyisonicotinaldehyde, has shown interesting interactions with biological molecules. These studies have revealed their potential in binding with DNA and proteins, which could be pivotal for developing new therapeutic agents. The structural variations in these compounds influence their chelating behavior and biological interactions, suggesting a wide range of applications in medicinal chemistry (Kalaivani et al., 2012).

Spectroscopic and Computational Studies

Spectroscopic techniques combined with computational analysis have been employed to understand the electronic structure and properties of compounds similar to 3-Methoxyisonicotinaldehyde. These studies provide insights into how substituents affect the molecular structure and properties, which is crucial for designing molecules with desired electronic and optical characteristics for applications such as dye-sensitized solar cells (Prima et al., 2018).

Environmental and Atmospheric Studies

The reaction kinetics of compounds structurally related to 3-Methoxyisonicotinaldehyde with atmospheric radicals have been measured, offering valuable information on their environmental fate and potential atmospheric implications. Such studies are essential for understanding the environmental impact of volatile organic compounds and their contributions to air pollution (Barrera et al., 2019).

Safety And Hazards

The safety information for 3-Methoxyisonicotinaldehyde includes several hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P261, P280 . The compound is labeled with the GHS07 pictogram and the signal word is "Warning" .

properties

IUPAC Name

3-methoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7-4-8-3-2-6(7)5-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWFPBUTNZWBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509888
Record name 3-Methoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyisonicotinaldehyde

CAS RN

1849-52-1
Record name 3-Methoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an cooled solution (−78° C. internal temp) of 0.192 g of methyl 3-methoxyisonicotinate in 10 mL of toluene was added 2 mL of 1 M diisobutyl aluminum hydride in toluene. After stirring 10 min the reaction was quenched with 5 mL of methanol and concentrated under reduced pressure. To a stirred solution of the residue (0.15 g) in 50 mL of dichloromethane was added 1 mL of water, then 1 g of MgSO4. The mixture was filtered and 0.75 g of activated MnO2 was added. The mixture was heated to reflux under nitrogen for 5 h, then cooled and filtered. Concentration under reduced pressure gave a resin: MS (m+1)=138.1.
Quantity
0.192 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.